2-(2-nitroethyl)-N-phenylbenzamide
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Overview
Description
2-(2-nitroethyl)-N-phenylbenzamide, also known as NPEB, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes, including learning and memory, anxiety, and addiction. As such, NPEB has been studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Scientific Research Applications
- Application : 2-(2-nitroethyl)-N-phenylbenzamide derivatives may find use as stabilizers or additives in nitrate ester-based propellants. These compounds enhance safety and performance by controlling decomposition and combustion processes .
- Application : Researchers have studied VOC-mediated plant–insect interactions to develop sustainable pest management strategies. These include push–pull systems, synthetic odorant traps, and crop cultivars with modified VOC profiles .
Energetic Materials and Propellants
Plant Volatiles and Pest Management
Mechanism of Action
Target of Action
Similar compounds such as 2-nitrobenzofurans have shown diverse biological activity, including antimicrobial activity against helicobacter pylori, radiosensitizing agents, and regulators of the hnf4α receptor .
Mode of Action
Their decomposition can be inhibited and slowed down by stabilizing agents . The reaction of 2-nitrodiphenylamine (2-NDPA), a derivative of diphenylamine, with nitrogen oxides is complex, with many nitration and nitrosation products being formed .
Biochemical Pathways
They are valuable substrates for effecting dearomatization of the furan ring, which is a powerful tool for obtaining three-dimensional structures from easily accessible planar systems .
Pharmacokinetics
Similar compounds such as (2-nitroethyl)benzene can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
Similar compounds such as 2-nitrobenzofurans have been found to exhibit diverse biological activity, including antimicrobial, radiosensitizing, and receptor regulating effects .
Action Environment
It’s worth noting that nitrate esters, which share a similar nitro group, are known to be unstable at ambient conditions .
properties
IUPAC Name |
2-(2-nitroethyl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(16-13-7-2-1-3-8-13)14-9-5-4-6-12(14)10-11-17(19)20/h1-9H,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPWPBOAEPMVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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